N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
- Novel compounds derived from visnagenone and khellinone, including derivatives of "N-(2,4-dimethoxyphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide," have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds exhibit significant cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, with some showing higher selectivity and potency than standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using citrazinic acid as a starting material, demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Insecticidal Activity
- Pyridine derivatives, including those related to the structure , have been studied for their toxicity against pests such as the cowpea aphid, Aphis craccivora Koch. One compound exhibited approximately four times the insecticidal activity of the reference insecticide acetamiprid, suggesting a potential application in pest control (Bakhite et al., 2014).
Potential in Treating Atrial Fibrillation
- Ranolazine, a compound structurally related to "N-(2,4-dimethoxyphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide," has been reviewed for its antiarrhythmic activity and potential in treating atrial fibrillation. This suggests a possible avenue for related compounds in cardiac arrhythmia treatment (Hancox & Doggrell, 2010).
Analytical and Pharmacokinetic Studies
- The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin, demonstrates the importance of analytical methodologies in the development of pharmaceuticals. This work underscores the role of compounds like "N-(2,4-dimethoxyphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide" in drug development and quality control (Severina et al., 2021).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-19-6-4-18(5-7-19)29-10-12-30(13-11-29)23-15-25(27-17-26-23)35-16-24(31)28-21-9-8-20(33-2)14-22(21)34-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUCYXNTHLQEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.